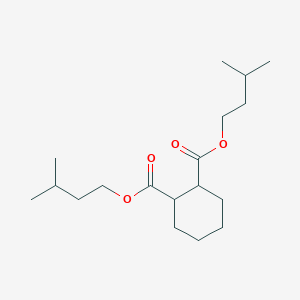
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H32O4. It is a diester derived from 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing 3-methylbutanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Cyclohexanedicarboxylic acid and 3-methylbutanol.
Transesterification: New esters and 3-methylbutanol.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in biological systems as a non-phthalate plasticizer.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of flexible plastic articles, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,2-cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of polymers.
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic acid, diisononyl ester: Another plasticizer with similar applications but different alkyl groups.
1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester: Used in similar applications but has different physical properties due to the different ester groups.
1,2-Cyclohexanedicarboxylic acid, di(2-methylbutyl) ester: Similar structure but different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for particular applications where other esters may not perform as effectively.
Propriétés
Numéro CAS |
228853-14-3 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
bis(3-methylbutyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H32O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h13-16H,5-12H2,1-4H3 |
Clé InChI |
FTQQZEVRNWXZBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C1CCCCC1C(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


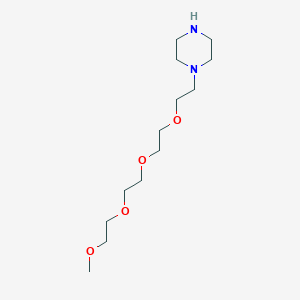
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
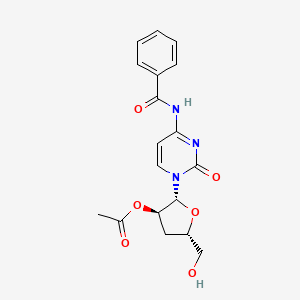

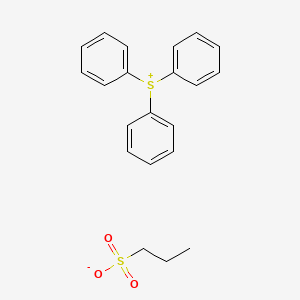
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
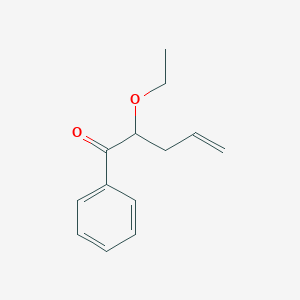
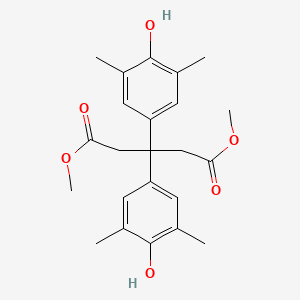
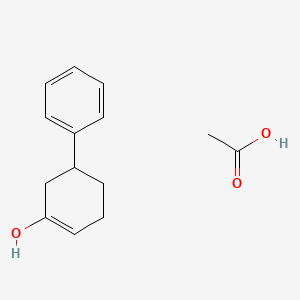
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

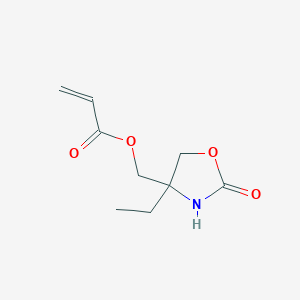
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
